Bis(3,5,5-trimethylhexyl) maleate

Description

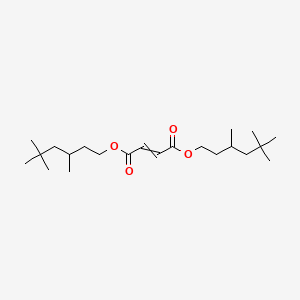

Structure

3D Structure

Properties

CAS No. |

60100-39-2 |

|---|---|

Molecular Formula |

C22H40O4 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

bis(3,5,5-trimethylhexyl) but-2-enedioate |

InChI |

InChI=1S/C22H40O4/c1-17(15-21(3,4)5)11-13-25-19(23)9-10-20(24)26-14-12-18(2)16-22(6,7)8/h9-10,17-18H,11-16H2,1-8H3 |

InChI Key |

ZVGNLPOWWIWPER-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC(=O)C=CC(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Esterification Pathways of Bis 3,5,5 Trimethylhexyl Maleate

Catalytic Synthesis Approaches for Maleate (B1232345) Esters

Homogeneous Catalysis in Maleate Esterification

Homogeneous catalysts, which exist in the same phase as the reactants, are widely employed in the synthesis of maleate esters due to their high activity. google.com Commonly used homogeneous catalysts include Brønsted acids such as sulfuric acid and p-toluenesulfonic acid. google.com These catalysts operate by protonating the carbonyl oxygen of maleic anhydride (B1165640), thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.

The general mechanism for the acid-catalyzed esterification of maleic anhydride involves two main stages. The first stage is a rapid, non-catalytic ring-opening of the maleic anhydride by one molecule of 3,5,5-trimethylhexanol to form mono(3,5,5-trimethylhexyl) maleate. The subsequent esterification of the monoester with a second molecule of the alcohol is a slower, reversible reaction that typically requires a catalyst to proceed at a reasonable rate. epo.org

While specific research detailing the use of homogeneous catalysts for bis(3,5,5-trimethylhexyl) maleate is limited, data from the synthesis of analogous dialkyl maleates, such as dibutyl maleate, provide insight into typical reaction conditions.

Table 1: Exemplary Homogeneous Catalysts and Conditions for Dialkyl Maleate Synthesis

| Catalyst | Alcohol | Temperature (°C) | Catalyst Conc. (wt%) | Reference |

|---|---|---|---|---|

| Sulfuric Acid | n-Butanol | 110-140 | 0.5-2.0 | google.com |

| p-Toluenesulfonic Acid | 2-Ethylhexanol | 140-160 | 1.0-3.0 | epo.org |

This table presents data for analogous compounds due to the limited specific data for this compound.

Heterogeneous Catalysis in Maleate Esterification

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in terms of ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. Solid acid catalysts are the most common type of heterogeneous catalysts used for esterification. These include ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported heteropoly acids. google.com

The catalytic activity of these materials is attributed to the presence of acidic sites on their surface, which function similarly to homogeneous acid catalysts by activating the carbonyl group of the maleic anhydride or the monoester. The reaction is typically carried out in a batch or continuous flow reactor where the liquid reactants are passed over a fixed bed of the solid catalyst.

For instance, studies on the esterification of maleic acid with other long-chain alcohols have demonstrated high conversion rates using catalysts like Amberlyst-15. google.com The efficiency of these catalysts can be influenced by factors such as pore size, surface area, and the density of acid sites.

Table 2: Examples of Heterogeneous Catalysts in Maleate Ester Synthesis

| Catalyst | Alcohol | Temperature (°C) | Key Finding | Reference |

|---|---|---|---|---|

| Amberlyst-15 | n-Butanol | 95 | High conversion and selectivity | google.com |

| Hβ Zeolite | Methanol (B129727) | 80-150 | Active for diester formation | google.com |

This table presents data for analogous compounds due to the limited specific data for this compound.

Enzymatic Catalysis in Maleate Esterification

Enzymatic catalysis represents a green and highly selective alternative for ester synthesis. Lipases are the most commonly used enzymes for esterification reactions, offering mild reaction conditions and high specificity, which can minimize the formation of byproducts. google.com The enzymatic synthesis of esters can be performed in organic solvents or in solvent-free systems to shift the equilibrium towards product formation.

The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate. The enzyme's active site, typically containing a serine residue, attacks the carbonyl carbon of the acid (or in this case, the monoester), releasing the alcohol. This intermediate then reacts with the second alcohol molecule to form the diester and regenerate the enzyme.

While the enzymatic synthesis of various esters is well-documented, specific studies on the enzymatic production of this compound are not widely available. However, research on the enzymatic esterification of dicarboxylic acids with branched-chain alcohols suggests the feasibility of this approach. google.com Key challenges in enzymatic esterification include enzyme stability at higher temperatures and the cost of the biocatalyst.

Reaction Mechanisms of this compound Formation

The synthesis of this compound from maleic anhydride and 3,5,5-trimethylhexanol follows a sequential reaction pathway.

Mechanistic Studies of Esterification with 3,5,5-Trimethylhexanol

The esterification process is initiated by the rapid and exothermic reaction between one mole of maleic anhydride and one mole of 3,5,5-trimethylhexanol. This step involves the nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of mono(3,5,5-trimethylhexyl) maleate. This initial reaction is generally considered to be non-catalytic and proceeds to completion. epo.org

The second, and rate-limiting, step is the esterification of the carboxylic acid group of the monoester with a second mole of 3,5,5-trimethylhexanol to yield this compound and water. This is a reversible equilibrium reaction, and a catalyst is typically required to achieve a high conversion in a reasonable timeframe. The removal of water from the reaction mixture, often by azeotropic distillation, is also crucial to drive the equilibrium towards the formation of the diester product. google.com

Kinetic Investigations of this compound Synthesis

Detailed kinetic studies specifically for the synthesis of this compound are not extensively reported in the public domain. However, kinetic investigations of the esterification of maleic anhydride with other alcohols of similar chain length and branching, such as 2-ethylhexanol, provide valuable insights.

These studies often reveal that the second esterification step follows second-order kinetics, being first-order with respect to the monoester concentration and first-order with respect to the alcohol concentration when certain catalysts like tetrabutyl titanate are used. epo.org In the case of strong acid catalysts like sulfuric acid, the reaction can exhibit pseudo-first-order kinetics with respect to the monoester, especially when the alcohol is used in large excess. epo.org

The rate of reaction is significantly influenced by temperature, with the Arrhenius equation describing the relationship between the rate constant and temperature. The activation energy for the second esterification step for similar long-chain maleates has been reported to be in the range of 45-60 kJ/mol, indicating a moderate temperature dependence. epo.org

Table 3: Kinetic Parameters for the Synthesis of Analogous Dialkyl Maleates

| Ester | Catalyst | Reaction Order (vs. Monoester) | Reaction Order (vs. Alcohol) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|---|

| Di-2-ethylhexyl maleate | Sulfuric Acid | 1 | 0 (in excess alcohol) | 55.2 | epo.org |

| Di-2-ethylhexyl maleate | Tetrabutyl titanate | 1 | 1 | Not specified | epo.org |

This table presents data for analogous compounds due to the limited specific data for this compound.

Advanced Synthetic Techniques for this compound

The synthesis of this compound, a long-chain diester, has evolved beyond traditional methods to embrace more efficient, sustainable, and scalable technologies. These advanced techniques focus on improving reaction rates, yields, and the environmental profile of the synthesis process.

Solvent-Free and Green Chemistry Approaches

In line with the principles of green chemistry, recent methodologies for diester synthesis, applicable to this compound, have focused on minimizing or eliminating the use of hazardous organic solvents. researchgate.netnih.gov Solvent-free reaction conditions are not only environmentally benign but also offer advantages such as reduced reactor volume, lower separation costs, and often, enhanced reaction rates. nih.gov

One of the primary green chemistry strategies involves the use of heterogeneous solid acid catalysts. These catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites (e.g., H-Y zeolite), and metal-exchanged montmorillonite (B579905) clays, offer a sustainable alternative to traditional homogeneous catalysts like sulfuric acid. researchgate.netresearcher.liferesearchgate.net The key advantages of heterogeneous catalysts include ease of separation from the reaction mixture, reduced corrosion issues, and the potential for regeneration and reuse over multiple cycles. researcher.liferesearchgate.net For instance, Amberlyst-15, a sulfonated polystyrene resin, has demonstrated high catalytic activity and reusability in the esterification of maleic anhydride. researcher.life Similarly, Al³⁺-montmorillonite has been shown to be effective for the esterification of dicarboxylic acids, yielding good to excellent results under mild conditions. researchgate.net

Enzymatic catalysis represents another cornerstone of green chemistry in ester synthesis. rsc.orgrug.nl Lipases, particularly immobilized forms like lipase (B570770) B from Candida antarctica (iCALB), can effectively catalyze the esterification of dicarboxylic acids with long-chain alcohols in solvent-free systems. rsc.orgrug.nl This approach offers high selectivity, operation under mild temperature conditions, and a reduction in by-product formation. The use of a vacuum to remove the water formed during the reaction can significantly increase the conversion to the desired diester. rsc.org The combination of enzymatic catalysis in a solvent-free system with vacuum removal of by-products presents a highly efficient and environmentally friendly route for producing esters like this compound. rsc.org

Continuous Flow Synthesis Methods

Continuous flow synthesis has emerged as a powerful technique for the production of esters, offering significant advantages over traditional batch processing. acs.orgacs.org This methodology involves pumping the reactants through a heated reactor, often a tube or a coil, which may contain a packed bed of a heterogeneous catalyst. acs.org The key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and straightforward scalability. acs.orgresearchgate.net

For the synthesis of this compound, a continuous flow process would typically involve feeding a mixture of maleic anhydride and 3,5,5-trimethylhexanol through a reactor containing a solid acid catalyst. google.com The continuous removal of water, a by-product of the esterification, is crucial for driving the reaction equilibrium towards the formation of the diester. google.com This can be achieved through techniques like pervaporation using membrane reactors, which selectively remove water from the reaction mixture. mdpi.com

Protocols for the continuous flow synthesis of various esters have been successfully developed, demonstrating high yields in short reaction times. acs.orgacs.orgresearchgate.net For example, a new protocol for the diazotization of amines in continuous flow has been applied to the synthesis of methyl esters from a variety of carboxylic acids, achieving high yields in as little as 20 minutes. acs.orgresearchgate.net While the specific application to this compound is not detailed, the principles are directly transferable. The experimental setup generally allows for rapid optimization of reaction conditions to maximize yield and throughput. acs.org

Purity, Yield Optimization, and By-product Analysis in this compound Synthesis

Achieving high purity and yield is a critical aspect of the synthesis of this compound, directly impacting its suitability for various applications. This requires careful optimization of reaction conditions and a thorough understanding of potential by-products.

The esterification of maleic anhydride with an alcohol to form a diester is a two-step, series-parallel reaction. researchgate.netresearchgate.net Initially, maleic anhydride reacts with one molecule of 3,5,5-trimethylhexanol to form the monoester, mono-(3,5,5-trimethylhexyl) maleate. This first step is typically rapid. google.com The subsequent reaction of the monoester with a second molecule of the alcohol to form the desired diester is slower and reversible, making it the rate-limiting step. researchgate.netresearchgate.net

Molar Ratio of Reactants: An excess of the alcohol (3,5,5-trimethylhexanol) is often used to shift the equilibrium towards the formation of the diester and increase the conversion of the monoester. researchgate.net Studies on similar esterifications have shown that increasing the alcohol-to-anhydride molar ratio can drastically improve the yield of the diester. researchgate.net

Catalyst Type and Loading: The choice and concentration of the catalyst are crucial. zbaqchem.com Heterogeneous acid catalysts like phosphotungstic acid and ion-exchange resins have been shown to be highly effective. researcher.life The optimal catalyst loading needs to be determined, as it directly affects the reaction rate. researchgate.netresearchgate.net

Temperature: Higher reaction temperatures generally accelerate the reaction rate. zbaqchem.com However, excessively high temperatures can lead to the formation of undesirable by-products, such as the isomerization of the maleate to the corresponding fumarate (B1241708) ester. zbaqchem.comcelanese.com

Water Removal: As water is a by-product of the esterification, its continuous removal from the reaction mixture is essential to drive the reaction to completion and achieve a high yield of the diester. google.commdpi.com

The following table, based on findings from the esterification of maleic anhydride with other alcohols, illustrates how reaction parameters can be optimized.

| Parameter | Condition | Effect on Yield/Conversion | Reference |

|---|---|---|---|

| Molar Ratio (Alcohol:Anhydride) | Increasing from 2:1 to 5:1 | Significant increase in diester conversion. | researcher.liferesearchgate.net |

| Catalyst | Phosphotungstic acid vs. Sulfuric acid | Phosphotungstic acid showed higher activity. | researcher.life |

| Temperature | Increasing from 383 K to 413 K | Increased reaction rate, follows Arrhenius equation. | researcher.life |

| Water Removal | Continuous removal via distillation/pervaporation | Shifts equilibrium, leading to higher conversion. | google.commdpi.com |

By-product Analysis

The primary by-product in the synthesis of this compound is water . mdpi.com In addition to water, the final product mixture may contain several impurities that require removal and analysis:

Unreacted Starting Materials: Residual maleic anhydride and 3,5,5-trimethylhexanol may be present if the reaction does not go to completion.

Mono-(3,5,5-trimethylhexyl) maleate: The intermediate monoester is a common impurity. google.com Its presence is undesirable in many applications, and its removal is necessary to obtain a pure diester. google.com Fractional distillation under reduced pressure is a common method for separating the diester from the monoester. google.com

Isomerization By-products: Under the influence of heat and acid catalysts, the maleate ester can isomerize to its geometric isomer, bis(3,5,5-trimethylhexyl) fumarate. celanese.com The presence of the fumarate isomer can alter the physical properties of the final product. Product literature for similar commercial maleates indicates that the corresponding fumarate diester can be present at levels of 1-5%. celanese.com

Ether By-products: At higher temperatures, the alcohol can undergo a self-condensation reaction to form an ether, which would be an impurity in the final product. google.com

Analytical techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and spectroscopic methods (FTIR, NMR) are employed to assess the purity of the final product and quantify the levels of any by-products. acs.org

Chemical Reactivity and Transformation Mechanisms of Bis 3,5,5 Trimethylhexyl Maleate

Isomerization Reactions of Bis(3,5,5-trimethylhexyl) Maleate (B1232345)

The defining isomerization reaction for Bis(3,5,5-trimethylhexyl) maleate is the conversion from the cis (maleate) configuration to the trans (fumarate) configuration. This transformation is of significant industrial and biological relevance. wikipedia.org

The isomerization of a maleate ester to its corresponding fumarate (B1241708) isomer represents a shift from a less stable cis isomer to a more stable trans isomer. This thermodynamic favorability for the trans isomer drives the reaction. The reverse process, the endergonic E→Z (fumarate to maleate) isomerization, is less common but can be achieved under specific photocatalytic conditions that leverage stabilizing n→π* interactions in the maleate product. nih.gov

The conversion can be initiated through various means, including thermal energy, or more commonly, through catalysis. celanese.com In the presence of acids or bases and under elevated temperatures, dialkyl maleates like Dibutyl Maleate (DBM) and Dioctyl Maleate (DOM) are known to react to form the corresponding fumaric acid dialkyl ester. celanese.com This dynamic equilibrium is a critical aspect of the chemistry of maleate esters.

A variety of catalytic systems have been developed to control the cis-trans isomerization of maleates. These can be broadly categorized into enzymatic and chemical methods.

Enzymatic Catalysis: Maleate isomerase (EC 5.2.1.1) is an enzyme that efficiently catalyzes the isomerization of maleate to fumarate, which is an intermediate in the citric acid cycle. wikipedia.org The mechanism involves nucleophilic attack by a cysteine residue at the enzyme's active site onto the maleate double bond, leading to the formation of a covalent succinylcysteine-like intermediate. rsc.orgnih.gov This process facilitates rotation around the C2-C3 bond before the fumarate product is released. rsc.org While highly efficient, the application is specific to the maleate substrate.

Chemical Catalysis:

Amine Catalysis: Amines can catalyze the isomerization of maleate esters, such as diethyl maleate. acs.org The mechanism involves the nucleophilic addition of the amine to the double bond, which allows for rotation, followed by the elimination of the amine to yield the fumarate isomer.

Photocatalysis: Selective energy transfer catalysis can be used to drive the isomerization in either direction. For the less favorable fumarate-to-maleate (E→Z) conversion, sensitizers like thioxanthone can be employed. nih.gov Conversely, other photocatalytic systems can facilitate the more common maleate-to-fumarate (Z→E) isomerization. researchgate.net

Table 1: Comparison of Catalytic Systems for Maleate-Fumarate Isomerization This table is interactive. You can sort and filter the data.

| Catalyst Type | Example Catalyst | Mechanism | Direction | Key Features |

|---|---|---|---|---|

| Enzymatic | Maleate Isomerase | Nucleophilic attack by Cysteine residue, covalent intermediate formation. rsc.orgnih.gov | cis to trans (Maleate to Fumarate) | High specificity and efficiency under biological conditions. wikipedia.org |

| Chemical | Amines (e.g., secondary amines) | Nucleophilic addition-elimination. acs.org | cis to trans (Maleate to Fumarate) | General base/nucleophile catalysis. |

| Photocatalytic | Thioxanthone | Selective energy transfer. nih.gov | trans to cis (Fumarate to Maleate) | Enables thermodynamically unfavorable isomerization. nih.gov |

| Thermal/Acid/Base | Heat, H⁺, or OH⁻ | General acid/base catalysis promoting rotation. celanese.com | cis to trans (Maleate to Fumarate) | Often requires higher temperatures; may produce byproducts. wikipedia.org |

Addition Reactions Involving the Maleate Double Bond

The electron-deficient carbon-carbon double bond in this compound is susceptible to various addition reactions. These reactions convert the unsaturated maleate backbone into a saturated succinate (B1194679) derivative.

The hydrogenation of the C=C double bond in dialkyl maleates yields the corresponding dialkyl succinates. This transformation is typically achieved using catalytic hydrogenation. For instance, asymmetric hydrogenation of maleic acid diesters can be performed efficiently using iridium catalysts based on N,P ligands. nih.gov This process can produce chiral enantioenriched succinates with high enantioselectivity. nih.gov The reaction involves the addition of two hydrogen atoms across the double bond, saturating the molecule and removing the geometric constraints of the cis configuration.

The double bond of maleate esters can react with both nucleophiles and electrophiles.

Nucleophilic Addition: The primary mechanism for nucleophilic attack is conjugate addition, also known as the Michael addition. masterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated ester system. The electron-withdrawing ester groups facilitate this attack by stabilizing the resulting enolate intermediate. masterorganicchemistry.com A wide range of nucleophiles can participate, including enolates, amines, and thiolates. masterorganicchemistry.com The reaction begins with the attack of the nucleophile, followed by protonation of the enolate to yield the final saturated product. masterorganicchemistry.com

Electrophilic Addition: In an electrophilic addition reaction, an electrophile (E⁺) is the species that first attacks the π-bond. libretexts.orgwikipedia.org The reaction proceeds through a two-step mechanism, starting with the formation of a carbocation intermediate after the electrophile bonds to one of the carbons of the double bond. libretexts.org In the second step, a nucleophile attacks the carbocation. libretexts.org Typical electrophilic addition reactions for alkenes include the addition of halogen acids (hydrohalogenation) or halogens (halogenation). wikipedia.org Maleate esters can undergo such reactions, for example, as a dienophile in Diels-Alder reactions, highlighting the reactivity of their olefinic double bond. celanese.com

Transesterification and Hydrolysis Processes of this compound

The ester functional groups of this compound are subject to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. libretexts.org These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester. libretexts.org

Hydrolysis: This process involves the cleavage of the ester bonds by water, typically under acidic or basic catalysis, to yield maleic acid and two molecules of 3,5,5-trimethylhexanol. In basic hydrolysis (saponification), a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the 3,5,5-trimethylhexyloxide anion as a leaving group. Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. Simulated gastric hydrolysis studies on other complex esters have shown that the extent of hydrolysis can vary significantly depending on the compound's structure and the pH conditions. nih.gov

Transesterification: This reaction involves the exchange of the 3,5,5-trimethylhexyl alcohol groups with another alcohol. The process, also known as alcoholysis, is catalyzed by either an acid or a base. libretexts.org For example, reacting this compound with an excess of methanol (B129727) in the presence of an acid catalyst would lead to the formation of dimethyl maleate and 3,5,5-trimethylhexanol. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. libretexts.org

Derivatization Strategies for this compound

The derivatization of this compound opens avenues for creating new molecules with tailored properties. Key strategies focus on the modification of the maleate double bond to introduce new functionalities and stereocenters.

One of the most straightforward derivatization pathways for this compound is its conversion to the corresponding succinate derivative, bis(3,5,5-trimethylhexyl) succinate. This transformation involves the saturation of the carbon-carbon double bond of the maleate. The most common method to achieve this is through catalytic hydrogenation.

The hydrogenation reaction typically involves treating a solution of this compound in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297), with hydrogen gas in the presence of a heterogeneous catalyst. Common catalysts for this type of reaction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is usually carried out at moderate hydrogen pressures and temperatures, leading to the quantitative formation of the succinate derivative. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, observing the disappearance of the vinyl protons of the maleate.

| Reaction | Reactant | Reagents & Conditions | Product | Yield (%) |

| Catalytic Hydrogenation | This compound | H₂, 10% Pd/C, Ethanol, 25°C, 1 atm | Bis(3,5,5-trimethylhexyl) succinate | >95 |

This table presents hypothetical data based on typical reaction outcomes for similar substrates.

The resulting bis(3,5,5-trimethylhexyl) succinate is a more flexible and saturated diester, which can have different physical and chemical properties compared to the parent maleate. For instance, it may exhibit improved thermal stability and a different plasticizing efficiency in polymer applications.

The electron-deficient double bond of this compound makes it an excellent dienophile in Diels-Alder reactions and a Michael acceptor in conjugate addition reactions. These reactions allow for the formation of complex cyclic and acyclic adducts, respectively.

Diels-Alder Reactions:

In a Diels-Alder reaction, this compound can react with a conjugated diene to form a cyclohexene (B86901) derivative. The reaction typically requires thermal activation. For example, the reaction with a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene dicarboxylate. The bulky ester groups are expected to influence the stereochemical outcome of the reaction, potentially favoring the formation of the exo or endo adduct depending on the reaction conditions and the nature of the diene.

| Diene | Dienophile | Conditions | Major Product |

| 1,3-Butadiene | This compound | Toluene, 110°C | Bis(3,5,5-trimethylhexyl) cyclohex-4-ene-1,2-dicarboxylate |

| Cyclopentadiene | This compound | Diethyl ether, 0-25°C | Bis(3,5,5-trimethylhexyl) bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |

This table presents hypothetical data based on known Diels-Alder reactivity of maleate esters.

Michael Addition Reactions:

As a Michael acceptor, this compound can react with a wide range of nucleophiles (Michael donors) in a conjugate addition fashion. This reaction is typically base-catalyzed. Suitable nucleophiles include enolates derived from ketones, malonates, and nitroalkanes, as well as amines and thiols. The addition of a nucleophile to the double bond results in the formation of a substituted succinate derivative.

For instance, the reaction with a soft nucleophile like diethyl malonate in the presence of a base such as sodium ethoxide would lead to the formation of a tri-ester adduct. These adducts can be valuable intermediates for further synthetic elaborations.

| Michael Donor | Michael Acceptor | Catalyst/Base | Product |

| Diethyl malonate | This compound | Sodium ethoxide | 1,1-Diethyl 2,3-bis(3,5,5-trimethylhexyl) propane-1,2,3-tricarboxylate |

| Thiophenol | This compound | Triethylamine | Bis(3,5,5-trimethylhexyl) 2-(phenylthio)succinate |

This table presents hypothetical data based on known Michael addition reactivity of maleate esters.

The exploration of these derivatization strategies highlights the potential of this compound as a versatile building block in organic synthesis, enabling the creation of a diverse range of complex molecules with potentially useful properties.

Polymer Science and Advanced Material Applications of Bis 3,5,5 Trimethylhexyl Maleate

Copolymerization of Bis(3,5,5-trimethylhexyl) Maleate (B1232345)

Copolymerization is a crucial technique for incorporating maleate esters into polymer chains, as they often exhibit a strong reluctance to homopolymerize. The bulky 3,5,5-trimethylhexyl groups of bis(3,5,5-trimethylhexyl) maleate play a significant role in its copolymerization behavior, influencing monomer reactivity and the properties of the final copolymer.

Radical Copolymerization with Acrylic and Vinyl Monomers

Free-radical polymerization is a common method for copolymerizing dialkyl maleates with a variety of acrylic and vinyl comonomers. Due to their electron-accepting nature, maleates readily copolymerize with electron-donating monomers. cmu.edu A classic example is the copolymerization of dialkyl maleates with vinyl acetate (B1210297). scribd.commdpi.com

In these reactions, the sequence distribution of the monomer units is governed by the monomer reactivity ratios (r1 and r2). fiveable.me These ratios describe the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer (k11) versus the other comonomer (k12). fiveable.me For many dialkyl maleate (M2) copolymerizations with vinyl monomers like styrene (B11656) (M1), the reactivity ratio r2 is often close to zero, indicating that the maleate does not readily add to a growing chain that already has a maleate at its end. kpi.uanih.gov This strong tendency to cross-propagate leads to copolymers with a more alternating structure rather than random or blocky sequences. fiveable.mekpi.ua

For instance, in the copolymerization of maleic acid ethyl ester (M2) with styrene (M1), the reactivity ratios were found to be r1 = 0.13 and r2 = 0.035, indicating a high propensity for alternation. kpi.ua Similar behavior is expected for this compound due to the electronic character of the maleate double bond, although the bulky side groups may influence the rate of reaction. The copolymerization of various dialkyl maleates with vinyl acetate has been extensively studied, yielding materials for applications like adhesives. mdpi.comresearchgate.net

Table 1: Reactivity Ratios for Copolymerization of Dialkyl Maleates (M2) with Vinyl Monomers (M1) Note: Data for the specific monomer this compound is not widely available; therefore, data for structurally related maleates are presented as representative examples.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | r1 * r2 | Tendency | Reference |

|---|---|---|---|---|---|---|

| Styrene | Maleic Acid Ethyl Ester | 0.13 | 0.035 | 0.00455 | Alternating | kpi.ua |

| Vinyl Acetate | Dibutyl Maleate | Kinetically complex, often results in alternating structures | scribd.comresearchgate.net | |||

| Styrene | Di(tri-n-butyltin) itaconate* | 0 | 0.35 | 0 | Alternating | nih.gov |

*Itaconates are structurally similar to maleates and show comparable copolymerization behavior.

Controlled Radical Polymerization Techniques (e.g., ATRP, RAFT)

Controlled radical polymerization (CRP) methods offer precise control over polymer molecular weight, architecture, and dispersity. sigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the polymerization of various monomers. sigmaaldrich.comcmu.edusigmaaldrich.comsigmaaldrich.com The success of ATRP relies on establishing a dynamic equilibrium between active, propagating radicals and dormant species, typically alkyl halides. cmu.edusigmaaldrich.com While ATRP of methacrylates and styrenes is well-established, its application to 1,2-disubstituted ethylenes like maleates can be challenging. researchgate.net However, block copolymers have been synthesized where a polymer made by ATRP is used as a macroinitiator for the subsequent polymerization of a second monomer. rsc.org

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another powerful CRP technique known for its versatility with a wide range of monomers. sigmaaldrich.comyoutube.comresearchgate.net The choice of the RAFT agent, or chain transfer agent (CTA), is critical for successful polymerization. sigmaaldrich.comsigmaaldrich.com For maleates, which are considered electron-accepting monomers, RAFT copolymerization with electron-donating monomers like styrene has been shown to proceed with living characteristics, allowing for the synthesis of well-defined block copolymers. researchgate.netlboro.ac.uk The process enables the creation of polymers with narrow molecular weight distributions and predetermined molar masses. researchgate.netlboro.ac.uk The use of specific dithiocarbamate (B8719985) RAFT agents can help control the polymerization of less-activated monomers, a category that can include maleates in certain systems. sigmaaldrich.com

Alternating Copolymerization Studies

Dialkyl maleates, as electron-acceptor monomers, have a strong tendency to form alternating copolymers with electron-donor monomers such as styrene, vinyl ethers, and N-vinylcarbazole. cmu.eduunlp.edu.ar This alternating tendency is often explained by the formation of a charge-transfer complex (CTC) between the electron-rich and electron-poor monomers, which then polymerizes as a single unit. cmu.edu The product of the reactivity ratios (r1r2) for such systems is typically very close to zero, which is a strong indicator of an alternating structure. fiveable.menih.gov

Theoretical studies using Density Functional Theory (DFT) on the copolymerization of maleic anhydride (B1165640) (a close structural analog) with olefins have confirmed the preference for an alternating reaction pathway. researchgate.net This behavior is exploited to synthesize copolymers with a perfectly alternating sequence of monomer units, which can lead to unique material properties not achievable with random copolymers. researchgate.netrsc.orgrug.nl

Homopolymerization Studies of this compound

Challenges and Opportunities in Maleate Homopolymerization

The homopolymerization of 1,2-disubstituted ethylenes, including dialkyl maleates, is notoriously difficult via free-radical methods. mdpi.comresearchgate.net This reluctance to polymerize is primarily attributed to steric hindrance. The two bulky ester groups on adjacent carbons of the double bond sterically hinder the approach of a growing polymer radical, making the propagation step extremely slow. Furthermore, the radical formed after the addition to a maleate monomer is sterically crowded and less reactive.

Despite these challenges, some success has been achieved in the homopolymerization of maleates under specific conditions. For example, the polymerization of monoalkali metal maleates in an aqueous solvent at high temperatures (80°C to 180°C) has been shown to produce low molecular weight polymaleates. google.com However, high molecular weight poly(dialkyl maleate)s are generally not accessible through conventional radical polymerization. The bulky 3,5,5-trimethylhexyl groups on this compound would be expected to exacerbate these steric challenges, making its homopolymerization even more difficult than that of maleates with smaller, linear alkyl groups. This inherent difficulty presents an opportunity for exploring alternative polymerization mechanisms or high-pressure polymerization techniques that might overcome the steric barriers.

Polymer Microstructure and Architecture Control

The microstructure of a polymer, particularly its tacticity, has a profound impact on its physical properties. wikipedia.orgresearchgate.net Tacticity refers to the stereochemical arrangement of the pendant groups along the polymer backbone. wikipedia.org For polymers derived from dialkyl maleates, the bulky ester groups are the pendant groups .

Controlling the tacticity of poly(dialkyl maleate)s is challenging. In copolymerizations, the stereochemistry is influenced by the comonomer and the polymerization conditions. The use of specific solvents, such as fluoroalcohols, has been shown to influence the tacticity in the radical polymerization of other monomers like methyl methacrylate (B99206) and vinyl acetate by forming hydrogen bonds that can direct the incoming monomer's orientation. researchgate.netchimia.chugent.be Similar strategies could potentially be applied to maleate copolymerizations.

Lewis acids can also be used as additives to control stereochemistry during radical polymerization. chimia.ch They can chelate with the monomer and the growing polymer chain end, creating a more rigid structure that favors a specific stereochemical addition. researchgate.net

The architecture of the final polymer, such as linear, branched, or star-shaped, can be controlled using CRP techniques like ATRP and RAFT. sigmaaldrich.comsigmaaldrich.com By using multifunctional initiators or chain transfer agents, complex architectures incorporating this compound units can be synthesized, opening up possibilities for advanced materials with tailored properties.

Sequence Distribution in Copolymers Containing this compound Units

There is no publicly available research that specifically details the sequence distribution in copolymers containing this compound units. The arrangement of monomer units within a copolymer chain is crucial as it dictates the macroscopic properties of the material. This distribution is determined by the reactivity ratios of the comonomers. Without experimental data on the reactivity ratios of this compound with various comonomers, any discussion on sequence distribution remains speculative.

Molecular Weight and Polydispersity Control

Similarly, specific studies on the control of molecular weight and polydispersity in polymerization processes involving this compound are not found in the public domain. The ability to control these parameters is fundamental in tailoring the properties of a polymer for a specific application. While various controlled polymerization techniques exist, their application to this specific maleate has not been documented in accessible literature.

Impact of this compound Incorporation on Polymer Properties

While it is established that this compound functions as a plasticizer, quantitative data on its specific impacts on polymer properties are not extensively reported.

Rheological Modifier Characteristics (e.g., Viscosity Index Improvement)

The use of esters of branched-chain alcohols with polybasic acids as plasticizers for vinyl chloride polymers has been noted for imparting desirable processing characteristics. google.com However, specific data quantifying the effect of this compound on the viscosity index of lubricants or other polymer systems is not available in the public literature. Viscosity index improvers are crucial for applications where stable viscosity is required over a range of temperatures.

Mechanical Property Modulation in Polymer Blends and Composites

As a plasticizer, this compound is expected to increase the flexibility and reduce the tensile strength of a polymer matrix. However, without specific studies on its use in polymer blends and composites, it is not possible to provide detailed research findings or data tables on how it modulates mechanical properties such as impact strength, modulus, and elongation at break in these systems.

Functional Polymer Design Using this compound

The maleate functionality in this compound presents a potential site for further chemical modification, which could be exploited in the design of functional polymers. The double bond could be used for grafting or cross-linking reactions. However, there are no specific examples or research findings in the public domain that demonstrate the use of this compound in the design of functional polymers for specific advanced applications.

Design of Specialty Adhesives and Coatings

The performance of adhesives and coatings is intrinsically linked to the properties of the constituent polymers. The introduction of this compound as a comonomer in polymer synthesis could offer a route to tailor material characteristics for specific, demanding applications.

The bulky 3,5,5-trimethylhexyl ester groups are expected to influence the polymer architecture significantly. In the context of adhesives, the incorporation of these groups could lead to a lower glass transition temperature (Tg) and increased flexibility in the resulting polymer. This is because the large side chains can increase the free volume within the polymer matrix, hindering close chain packing and facilitating segmental motion. For pressure-sensitive adhesives (PSAs), a low Tg is a critical parameter, ensuring that the material is in a soft and tacky state at its application temperature.

In the realm of specialty coatings, the branched alkyl structure of this compound could enhance properties such as hydrophobicity and solubility in non-polar solvents. The hydrocarbon-rich nature of the trimethylhexyl groups would likely lead to coatings with improved water resistance and barrier properties, which are crucial for protecting substrates from moisture-induced degradation. Furthermore, the steric hindrance provided by these bulky groups can create a physical barrier, potentially improving the coating's resistance to chemical attack and environmental weathering. It is known that esters with branched or bulky moieties can create a steric barrier around individual molecules, which can inhibit crystallization and lower the pour point. srce.hr This characteristic is particularly beneficial for coatings that need to maintain flexibility and performance over a wide temperature range.

The reactivity of the maleate double bond, while generally lower than that of acrylates or methacrylates, allows for its incorporation into polymer backbones via radical polymerization. Though the polymerization of dialkyl maleates can be challenging, it is achievable and opens the door to creating a variety of copolymers. By copolymerizing this compound with other monomers, such as vinyl acetate or acrylates, formulators can fine-tune the adhesive and cohesive properties of the resulting polymer to meet the specific demands of a specialty application. For instance, in a PSA formulation, a careful balance between tack, peel strength, and shear strength is required. The inclusion of a bulky comonomer like this compound could provide a means to adjust the viscoelastic properties of the adhesive to achieve the desired performance profile.

Below is a hypothetical data table illustrating the potential effects of incorporating a bulky maleate comonomer on the properties of an acrylic-based adhesive, based on general principles of polymer science.

| Property | Standard Acrylic Adhesive | Acrylic Adhesive with 15% Bulky Maleate Comonomer (Hypothetical) |

| Glass Transition Temperature (Tg) | -40°C | -55°C |

| Peel Adhesion (N/25mm) | 18 | 22 |

| Shear Strength (hours) | 120 | 90 |

| Water Contact Angle | 75° | 95° |

This table is illustrative and based on established principles of polymer modification. Actual values would need to be determined experimentally.

Polymeric Materials for Non-Traditional Applications (e.g., energy, electronics)

The unique structural features of this compound also suggest its potential utility in creating polymeric materials for non-traditional applications, such as in the energy and electronics sectors. These fields often require materials with highly specialized and precisely controlled properties.

In the energy sector, particularly in membrane-based technologies for separations or energy storage, polymers with a high free volume are of significant interest. The bulky and irregular shape of the 3,5,5-trimethylhexyl groups, when incorporated into a polymer backbone, would likely disrupt chain packing and increase the fractional free volume. In gas separation membranes, a higher free volume can lead to increased permeability, allowing for more efficient transport of specific gases. Similarly, in battery technology, polymers with a well-defined porous structure are sought after for use as separators or as polymer electrolytes. The steric bulk of the maleate ester could be a design element to control the morphology and ion transport properties of such materials.

The synthesis of polymers for these advanced applications would likely involve copolymerization of this compound with monomers that provide other desired functionalities, such as mechanical strength, thermal stability, or specific chemical resistance. For example, copolymerization with monomers like styrene could yield materials with a combination of high free volume and good processability.

The following table outlines the potential impact of incorporating this compound on key polymer properties relevant to energy and electronics applications, based on theoretical considerations.

| Application Area | Key Property | Anticipated Effect of this compound Incorporation |

| Energy (Gas Separation Membranes) | Fractional Free Volume | Increase |

| Gas Permeability | Increase | |

| Energy (Polymer Electrolytes) | Ion Conductivity | Potential for modification through controlled morphology |

| Electronics (Dielectric Materials) | Dielectric Constant | Decrease |

| Moisture Absorption | Decrease | |

| Volume Resistivity | Increase |

This table is based on theoretical predictions derived from the molecular structure of the compound and general polymer physics. Experimental validation is required.

Environmental Fate and Degradation Pathways of Bis 3,5,5 Trimethylhexyl Maleate

Photodegradation Mechanisms

There is currently no specific information available in scientific literature detailing the photodegradation mechanisms of Bis(3,5,5-trimethylhexyl) maleate (B1232345).

Direct Photolysis Pathways

No studies were found that investigate the direct photolysis of Bis(3,5,5-trimethylhexyl) maleate by sunlight.

Indirect Photodegradation in Aquatic Environments

Information regarding the role of reactive species such as hydroxyl radicals or singlet oxygen in the indirect photodegradation of this compound in aquatic systems is not available.

Hydrolytic Degradation Kinetics and Products

Specific kinetic data and identification of hydrolysis products for this compound under varying environmental pH conditions are not documented in available research. However, it is generally expected that as a diester, it would be susceptible to hydrolysis. Maleate esters are anticipated to hydrolyze under aqueous conditions to form maleic acid and the corresponding alcohol. industrialchemicals.gov.au In this case, the expected products would be maleic acid and 3,5,5-trimethylhexanol. The rate of this reaction would likely be dependent on pH and temperature, but specific rate constants have not been determined for this compound.

Aerobic and Anaerobic Biotransformation Mechanisms

Detailed studies on the microbial degradation of this compound in soil and water under either aerobic or anaerobic conditions are not present in the available scientific literature. While the biodegradation of other esters, such as phthalates, has been studied, these pathways cannot be directly attributed to this compound without specific research. nih.gov

Microbial Degradation Pathways in Soil and Water Systems

No information is available on the specific microbial species or enzymatic pathways involved in the degradation of this compound.

Identification of Biotransformation Products

As no studies on the biotransformation of this compound were found, there is no identification of its biotransformation products.

Sorption and Mobility in Environmental Compartments

The movement and distribution of this compound in the environment are expected to be influenced by its chemical structure. As a large organic molecule, it is anticipated to have a tendency to associate with organic matter in soil and sediment, a process known as sorption. This association can reduce its mobility and bioavailability.

Interactions with Soil Organic Matter and Minerals

The interaction between organic chemicals and soil components is a complex process. For a compound like this compound, which possesses long alkyl chains, hydrophobic interactions are likely to be a primary driver of its association with soil organic matter. These interactions would lead to the partitioning of the compound from the aqueous phase to the solid soil matrix, thereby decreasing its concentration in soil pore water and reducing its potential for transport.

The mineral components of soil can also play a role in the sorption of organic compounds. However, without specific studies on this compound, the extent and nature of its interactions with different soil minerals remain speculative.

Leaching Potential in Terrestrial Ecosystems

The potential for this compound to leach from the soil surface into underlying groundwater is a key aspect of its environmental risk profile. Leaching is largely dependent on the compound's water solubility and its sorption characteristics in the soil. Chemicals that are highly soluble in water and exhibit weak sorption to soil particles are more likely to be mobile and leach into groundwater.

Given the presumed low water solubility and high affinity for organic matter characteristic of large plasticizer molecules, the leaching potential of this compound is expected to be low. However, in the absence of empirical data from laboratory or field studies, such as soil column experiments, it is not possible to definitively quantify its mobility and leaching risk.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are indispensable for separating Bis(3,5,5-trimethylhexyl) maleate (B1232345) from complex mixtures and for analyzing its purity and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like Bis(3,5,5-trimethylhexyl) maleate. It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The gaseous analytes are then separated based on their boiling points and interaction with the stationary phase of the capillary column. For this compound, a non-polar or medium-polarity column, such as one with a 5% diphenyl-95% dimethyl siloxane phase, would be suitable for separation. nih.gov The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds.

This technique is highly effective for determining the purity of this compound by detecting and identifying any residual starting materials, by-products from synthesis, or degradation products that may form over time or under stress conditions. For instance, GC-MS has been successfully used to separate and identify the cis and trans isomers of di(3,5,5-trimethylhexyl)cyclohexane-1,2-dicarboxylate, the hydrogenated product of the corresponding phthalate (B1215562), demonstrating its utility in resolving structurally similar compounds. researchgate.net

Table 1: Illustrative GC-MS Parameters for Analysis of High-Molecular-Weight Esters

| Parameter | Value |

| Column | DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) nih.gov |

| Injector Temperature | 300°C nih.gov |

| Carrier Gas | Helium at 1 mL/min nih.gov |

| Oven Program | Initial 150°C (hold 3 min), ramp to 300°C at 10°C/min (hold 12 min) nih.gov |

| Ionization Mode | Electron Impact (EI) at 70 eV nih.gov |

| MS Source Temperature | 230°C nih.gov |

| MS Transfer Line Temp | 250°C nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For the analysis of this compound in complex matrices, such as environmental samples or polymer extracts where the compound may be present at low concentrations alongside numerous other components, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the method of choice. LC-MS is particularly advantageous for compounds that are not sufficiently volatile or thermally stable for GC-MS.

In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC). A reversed-phase column (e.g., C18) with a gradient elution using a mixture of organic solvents (like acetonitrile (B52724) or methanol) and water is typically employed. This separates the components of the mixture based on their polarity.

The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analysis, as it is a soft ionization method that typically results in the formation of a protonated molecule [M+H]+, minimizing fragmentation and providing clear molecular weight information. For Bis(3,5,5-trimethylhexyl)phosphate, a structurally related compound, LC-ESI-QTOF (Quadrupole Time-of-Flight) mass spectrometry has been used, yielding a prominent [M+H]+ ion. ufz.de Similar results would be expected for this compound. Tandem mass spectrometry (MS/MS) can be further utilized for structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions.

Gel Permeation Chromatography (GPC) for Polymer Characterization

When this compound is used as a monomer or co-monomer to create polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for characterizing the resulting polymers. wikipedia.orgresearchgate.net GPC separates molecules based on their hydrodynamic volume, or size, in solution. unt.edu

The polymer sample is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or chloroform, and injected into a GPC system. unt.eduyoutube.com The system consists of a column packed with porous gel beads. unt.edu Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller polymer chains can enter the pores, leading to a longer retention time. unt.edu

By calibrating the GPC system with polymer standards of known molecular weights, it is possible to determine the molecular weight distribution (MWD) of the polymer sample. researchgate.net Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ), which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution. wikipedia.org This information is critical as the mechanical and physical properties of a polymer are highly dependent on its molecular weight and polydispersity. researchgate.net

Table 2: Typical GPC System Configuration for Polymer Analysis

| Component | Description |

| Instrumentation | High-Performance Liquid Chromatography (HPLC) system unt.edu |

| Solvent (Eluent) | Tetrahydrofuran (THF) or Chloroform unt.edu |

| Column | Packed with porous polystyrene-divinylbenzene gel beads youtube.com |

| Detector | Refractive Index (RI) detector is common; UV or light scattering detectors can also be used researchgate.net |

| Calibration | Polystyrene standards of narrow molecular weight distribution chemicalbook.com |

Spectroscopic Characterization of this compound and its Polymers

Spectroscopic techniques are essential for elucidating the chemical structure of this compound and its polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry.

¹H NMR: A proton NMR spectrum of this compound would provide detailed information about the different types of hydrogen atoms in the molecule. The protons on the double bond of the maleate moiety would appear as a characteristic singlet in the region of 6.0-6.5 ppm. The protons of the ester's methylene (B1212753) group (-OCH₂-) would likely be found around 4.1-4.3 ppm. The numerous methyl and methylene protons of the two 3,5,5-trimethylhexyl groups would produce a series of complex signals in the upfield region (approximately 0.8-1.7 ppm). For comparison, the ¹H NMR spectrum of the structurally similar Bis(2-ethylhexyl) maleate shows the vinyl protons at around 6.2 ppm and the ester methylene protons at approximately 4.1 ppm. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments. The carbonyl carbons of the ester groups would resonate at around 165-170 ppm. The carbons of the double bond would appear in the 128-132 ppm region. The carbon of the ester's methylene group (-OCH₂-) would be expected around 65-70 ppm, while the carbons of the aliphatic side chains would be found in the 10-40 ppm range. In the related compound bis-(2-ethyl hexyl) phthalate, the ester carbonyl carbon appears at 168.0 ppm, and the aromatic carbons are seen between 129.6 and 133.4 ppm. chemicalbook.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the structural assignment of this compound.

Infrared (IR) and Raman Spectroscopy for Structural Elucidation

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the ester functional group, typically found in the range of 1720-1740 cm⁻¹. Another key feature would be the C=C stretching vibration of the maleate double bond, which is expected to appear around 1640-1650 cm⁻¹. The C-O stretching vibrations of the ester would produce strong bands in the 1100-1300 cm⁻¹ region. The various C-H stretching and bending vibrations of the long alkyl chains would be observed in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively. The IR spectrum for Bis(3,5,5-trimethylhexyl) phthalate, a similar compound, shows these characteristic peaks. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond stretch of the maleate is typically a strong and sharp band in the Raman spectrum, making it easily identifiable. The symmetric stretching of the carbonyl groups would also be Raman active. For the related Bis(2-ethylhexyl) maleate, Raman spectra are available and can serve as a reference.

Table 3: Expected Key Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Vinyl Protons (C=CH) | ~ 6.0 - 6.5 ppm |

| Ester Methylene Protons (-OCH₂-) | ~ 4.1 - 4.3 ppm | |

| Alkyl Protons (-CH₃, -CH₂-, -CH-) | ~ 0.8 - 1.7 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~ 165 - 170 ppm |

| Vinyl Carbons (C=C) | ~ 128 - 132 ppm | |

| Ester Methylene Carbon (-OCH₂-) | ~ 65 - 70 ppm | |

| IR Spectroscopy | C=O Stretch (Ester) | ~ 1720 - 1740 cm⁻¹ |

| C=C Stretch | ~ 1640 - 1650 cm⁻¹ | |

| C-O Stretch (Ester) | ~ 1100 - 1300 cm⁻¹ | |

| C-H Stretch (Alkyl) | ~ 2850 - 3000 cm⁻¹ |

Advanced Mass Spectrometry Techniques (e.g., High-Resolution MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation and quantification of compounds like this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of elemental compositions and the differentiation between isobaric compounds.

When analyzing this compound, which has a molecular formula of C22H40O4, HRMS can precisely determine its monoisotopic mass. The expected fragmentation patterns under electron ionization (EI) would likely involve characteristic cleavages of the ester functional groups and the branched alkyl chains.

A typical fragmentation pathway for esters involves the cleavage of the C-O bond adjacent to the carbonyl group, leading to the formation of an acylium ion. libretexts.org For this compound, this would result in the loss of a trimethylhexyloxy group. Another common fragmentation is the McLafferty rearrangement, which can occur if there is a gamma-hydrogen available. Given the branched nature of the 3,5,5-trimethylhexyl group, various cleavages along the alkyl chain are also expected, leading to a complex but interpretable fragmentation pattern that is key to its structural confirmation.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound and Analogous Compounds

| Compound | Molecular Formula | Predicted Monoisotopic Mass (Da) | Key Fragment Ions (m/z) |

| This compound | C22H40O4 | 368.2926 | Predictions would include fragments from the loss of the alkyl chain and rearrangements. |

| Di(2-ethylhexyl) phthalate (DEHP) | C24H38O4 | 390.2770 | 149, 167, 279 |

| Diisononyl phthalate (DINP) | C26H42O4 | 418.3083 | 149, and other characteristic fragments |

This table presents predicted data for this compound based on the behavior of analogous compounds.

Microscopic and Morphological Characterization of Materials Incorporating this compound

The incorporation of this compound as a plasticizer into a polymer matrix can significantly alter the material's morphology. Microscopic techniques are essential for visualizing these changes at the micro and nanoscale.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a surface imaging technique that provides high-resolution images of a material's topography. When this compound is blended with a polymer such as Polyvinyl Chloride (PVC), it can affect the surface uniformity and texture.

Studies on PVC plasticized with other long-chain esters have shown that the plasticizer can fill voids and create a more uniform surface morphology. researchgate.netresearchgate.net For example, SEM images of PVC plasticized with bio-based copolyesters reveal a smoother and more homogeneous surface compared to unplasticized PVC. researchgate.net It is expected that this compound would have a similar effect, reducing surface irregularities and indicating good compatibility and dispersion within the polymer matrix. The degree of surface smoothness observed in SEM can be correlated with the efficiency of plasticization.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides information about the internal structure of materials at a very high resolution. In the context of polymer blends, TEM can be used to visualize the phase morphology, such as the distribution of the plasticizer within the polymer matrix.

For a well-compatibilized system, where the plasticizer is molecularly dispersed, TEM images would show a uniform, featureless morphology. If the plasticizer is not fully compatible, it may form nanometer- or micrometer-sized domains within the polymer, which would be visible with TEM. While specific TEM studies on materials incorporating this compound are not prevalent, the principles of polymer blend morphology suggest that its effectiveness as a plasticizer would be related to the homogeneity of its dispersion at the nanoscale.

Thermal Analysis Techniques for Polymer Characterization

Thermal analysis techniques are fundamental in characterizing the effect of plasticizers on the thermal properties of polymers.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of polymers. The addition of a plasticizer like this compound to a polymer is expected to lower its Tg, which is a key indicator of plasticization.

For example, in studies of Polypropylene (PP) and PVC, the addition of various plasticizers leads to a noticeable decrease in the glass transition temperature. hitachi-hightech.comresearchgate.netresearchgate.net The extent of this depression is dependent on the concentration and compatibility of the plasticizer. A significant reduction in Tg indicates that the plasticizer has effectively increased the free volume between polymer chains, enhancing their mobility.

Table 2: Illustrative DSC Data for Plasticized Polymers

| Polymer System | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| Unplasticized PVC | ~85 | - |

| PVC with 50 phr DEHP | ~40 | - |

| Unplasticized Polypropylene (PP) | ~ -10 | ~165 |

| PP with plasticizer (example) | Lowered Tg | May be slightly affected |

This table provides typical data for analogous systems to illustrate the expected effect of a plasticizer like this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to evaluate the thermal stability and composition of materials. When a plasticizer is added to a polymer, the TGA curve can reveal information about the plasticizer's volatility and its effect on the polymer's decomposition temperature.

TGA of plasticized PVC and PP often shows a two-step degradation process. researchgate.netredalyc.orgresearchgate.net The first weight loss at a lower temperature corresponds to the volatilization of the plasticizer, while the second, at a higher temperature, is due to the decomposition of the polymer itself. The temperature at which the plasticizer volatilizes is an indicator of its permanence in the polymer. For this compound, its relatively high molecular weight would suggest a higher volatilization temperature compared to smaller plasticizers, indicating better permanence. Furthermore, some plasticizers can influence the thermal stability of the polymer, either stabilizing or destabilizing it. For instance, certain ester-based plasticizers have been shown to improve the thermal stability of PVC. mdpi.comscielo.br

Table 3: Illustrative TGA Data for Plasticized Polymers

| Polymer System | Onset of Plasticizer Volatilization (°C) | Onset of Polymer Decomposition (°C) |

| PVC with DEHP | ~200-250 | ~280-300 |

| PVC with bio-based ester plasticizer | ~220-270 | ~290-320 |

| Polypropylene (PP) | - | ~350-400 |

This table provides typical data for analogous systems to illustrate the expected thermal behavior of a material containing this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the intrinsic properties of a molecule. science.govgrafiati.com These calculations provide a detailed picture of the electron distribution and energy landscape, which are fundamental to understanding the molecule's reactivity and physical characteristics.

The electronic structure of Bis(3,5,5-trimethylhexyl) maleate (B1232345) is key to its chemical behavior. A joint experimental and computational study on similar molecules like fumarate (B1241708), maleate, and succinate (B1194679) dianions has revealed differences in their electronic states and molecular orbitals. helmholtz-berlin.de For maleate, a non-degenerate oxygen core-orbital with a significant energy difference is observed. helmholtz-berlin.de The electronic density on its HOMO orbital on the C=C bond can lead to weaker bonding compared to its fumarate counterpart. helmholtz-berlin.de

Key electronic properties and reactivity descriptors can be calculated to predict how the molecule will interact with other chemical species. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Table 1: Calculated Electronic Properties of Bis(3,5,5-trimethylhexyl) maleate (Illustrative Data)

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.1 D | Influences intermolecular interactions and solubility |

| Electron Affinity | 0.7 eV | Propensity to accept an electron |

| Ionization Potential | 6.4 eV | Energy required to remove an electron |

Note: These are representative values for a molecule of this type and would require specific calculations for precise figures.

The relatively large HOMO-LUMO gap suggests good chemical stability under normal conditions. The dipole moment arising from the ester groups is a crucial factor in its interaction with polar polymers.

The long and branched 3,5,5-trimethylhexyl chains of this compound allow for a multitude of possible conformations. lumenlearning.comchemistrysteps.com Conformational analysis is the study of the energetics between these different spatial arrangements, known as rotamers. lumenlearning.com The stability of these conformers is influenced by steric hindrance and intramolecular interactions.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)

| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | Extended chains, anti-conformation | 0.00 | 65 |

| 2 | Folded chains, gauche interaction | 0.85 | 25 |

| 3 | Twisted ester group | 2.10 | 10 |

Note: These values are illustrative and would be determined through detailed computational scans of the potential energy surface.

The stereochemistry of the maleate group is fixed in the cis configuration. However, the presence of chiral centers in the 3,5,5-trimethylhexyl groups would lead to different stereoisomers, which could have subtle differences in their physical properties and interactions.

Molecular Dynamics Simulations of this compound in Polymer Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. mdpi.com MD simulations can reveal detailed plasticization mechanisms and have been used to predict the properties of plasticized polymer systems. acs.org For this compound, MD simulations can provide insights into its behavior within a polymer matrix, such as polyvinyl chloride (PVC).

The effectiveness of a plasticizer is largely dependent on its compatibility and interaction with the host polymer. researchgate.net MD simulations can quantify the interaction energy between the plasticizer and the polymer chains. For a polar polymer like PVC, the primary interactions with this compound would be dipole-dipole interactions between the ester groups of the plasticizer and the C-Cl bonds of the PVC chains. The long alkyl chains of the plasticizer would primarily engage in weaker van der Waals interactions.

The strength of these interactions influences the miscibility of the plasticizer and the polymer. A higher interaction energy generally correlates with better compatibility. nih.gov

Table 3: Interaction Energies of this compound with PVC from MD Simulations (Illustrative Data)

| Interaction Type | Energy (kcal/mol) |

| Plasticizer - PVC | -45.2 |

| Plasticizer - Plasticizer | -21.8 |

| PVC - PVC | -150.7 |

Note: These are representative values from a simulation box containing multiple polymer chains and plasticizer molecules.

The favorable interaction energy between the plasticizer and PVC helps to overcome the strong PVC-PVC interactions, leading to a softening of the material.

The permanence of a plasticizer in a polymer matrix is related to its diffusion rate. semanticscholar.org A low diffusion coefficient is desirable to minimize plasticizer migration and maintain the material's properties over time. MD simulations can be used to calculate the diffusion coefficient of this compound within a polymer. The diffusion of plasticizers can occur through gaps in the polymer coils and within the amorphous regions of the polymer. researchgate.net

The large size of the this compound molecule is expected to result in a lower diffusion rate compared to smaller plasticizers. semanticscholar.org The branched structure of the alkyl chains can also hinder diffusion by creating entanglements with the polymer chains.

Compatibilization is the process of modifying the interfacial properties of an immiscible polymer blend. researchgate.net While this compound is primarily a plasticizer, its amphiphilic nature, with polar ester groups and nonpolar alkyl chains, allows it to act as a compatibilizer in certain polymer blends. researchgate.netyoutube.com MD simulations can visualize how the plasticizer molecules orient themselves at the interface between two immiscible polymers, reducing the interfacial tension and improving the blend's morphology.

Computational Prediction of Reaction Pathways and Mechanisms

Computational chemistry can be used to predict and analyze the pathways of chemical reactions. rsc.org For this compound, this can include its synthesis, isomerization, and potential degradation reactions. Quantum chemical calculations can be used to determine the energies of reactants, products, and transition states, allowing for the prediction of reaction rates and mechanisms. nih.gov

The synthesis of this compound typically involves the esterification of maleic anhydride (B1165640) with 3,5,5-trimethylhexanol. wikipedia.org Computational models can be used to investigate the mechanism of this reaction, including the role of catalysts.

The maleate ester can undergo isomerization to the corresponding fumarate ester, which has a trans configuration of the double bond. acs.org This isomerization can be catalyzed by various substances. researchgate.net Computational studies can elucidate the mechanism of this isomerization and predict the energy barrier for the reaction.

Table 4: Calculated Activation Energies for Potential Reactions of this compound (Illustrative Data)

| Reaction | Catalyst | Activation Energy (kcal/mol) |

| Esterification | Acid | 25.3 |

| Hydrolysis | Acid | 28.1 |

| Isomerization to Fumarate | Amine | 22.5 |

| Diels-Alder Reaction | None | 35.7 |

Note: These are representative values that would be obtained from quantum chemical calculations of the reaction pathways.

Furthermore, the reactivity of the carbon-carbon double bond in the maleate moiety makes it susceptible to addition reactions, such as the Diels-Alder reaction. nih.gov Computational methods can predict the feasibility and stereoselectivity of such reactions. semanticscholar.org

Structure-Property Relationship Modeling of this compound-Derived Materials

The prediction and understanding of the physical and chemical properties of polymeric materials derived from this compound are greatly enhanced through theoretical and computational chemistry studies. Quantitative Structure-Property Relationship (QSPR) modeling, in particular, serves as a powerful tool to correlate the molecular structure of this monomer with the macroscopic properties of the resulting polymers. These models are crucial for designing new materials with tailored characteristics, potentially reducing the need for extensive empirical testing.

QSPR models are mathematical relationships that link the chemical structure of a molecule to its properties. mdpi.com This approach is predicated on the principle that the properties of a chemical compound are determined by its molecular structure. nih.gov For polymers derived from this compound, QSPR can be employed to predict a range of properties, including mechanical, thermal, and degradation characteristics.

The development of a robust QSPR model involves several key steps:

Descriptor Calculation: A wide array of molecular descriptors are calculated for the this compound monomer. These descriptors can be categorized into several types, such as constitutional, topological, geometrical, and quantum-chemical.

Model Development: Using statistical methods like multiple linear regression, a relationship is established between the calculated descriptors and the experimentally determined properties of the polymers. chemrxiv.org

Model Validation: The predictive power of the developed QSPR model is then rigorously tested to ensure its reliability. chemrxiv.org